

# 4-(Isopropylamino)butanol solubility data

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## Compound of Interest

Compound Name: 4-(Isopropylamino)butanol

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An In-Depth Technical Guide to the Solubility of **4-(Isopropylamino)butanol**

## Abstract

**4-(Isopropylamino)butanol** is a key chemical intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties of **4-(Isopropylamino)butanol** that govern its solubility. It details both qualitative and quantitative experimental protocols for solubility determination, grounded in established scientific principles. The document synthesizes available data and provides expert insights into predicting and measuring the solubility of this versatile amino alcohol in aqueous and organic solvent systems, serving as an essential resource for researchers, scientists, and professionals in the field of drug development.

## Introduction: The Significance of Solubility Profiling

**4-(Isopropylamino)butanol**, with the CAS number 42042-71-7, is an organic compound featuring both a secondary amine and a primary alcohol functional group.<sup>[1]</sup> Its molecular structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it is used as an intermediate for active pharmaceutical ingredients (APIs).<sup>[1][2]</sup>

The solubility of a chemical intermediate is a critical physical property that influences every stage of the drug development pipeline. For process chemists, solvent selection is crucial for controlling reaction kinetics, ensuring homogeneity, and managing product isolation and

purification. For formulation scientists, solubility dictates the bioavailability of a potential drug candidate and informs the choice of delivery vehicle. Therefore, a robust and accurate solubility profile is not merely academic; it is a foundational dataset that enables efficient, scalable, and reproducible chemical processes.

This guide explains the causality behind the solubility behavior of **4-(Isopropylamino)butanol** and provides detailed, self-validating protocols for its experimental determination.

## Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The "like dissolves like" principle, which states that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, is the guiding concept.<sup>[3][4]</sup> **4-(Isopropylamino)butanol** possesses both polar and non-polar characteristics. The hydroxyl (-OH) and isopropylamino (-NH-) groups are polar and capable of hydrogen bonding, while the butyl chain and isopropyl group are non-polar (lipophilic). This amphiphilic nature dictates its solubility across a range of solvents.

A summary of its key properties is presented below.

Property	Value	Source
CAS Number	42042-71-7	<sup>[1][5]</sup>
Molecular Formula	C <sub>7</sub> H <sub>17</sub> NO	<sup>[1][5]</sup>
Molecular Weight	131.22 g/mol	<sup>[5]</sup>
Appearance	Colorless to pale yellow liquid	<sup>[1][6]</sup>
Boiling Point	242 °C (at 760 mmHg); 85 °C (at 1 mmHg)	<sup>[6]</sup>
Density	~0.88 g/cm <sup>3</sup>	
Predicted pKa	15.13 ± 0.10	<sup>[7]</sup>
LogP	1.14780	<sup>[2]</sup>

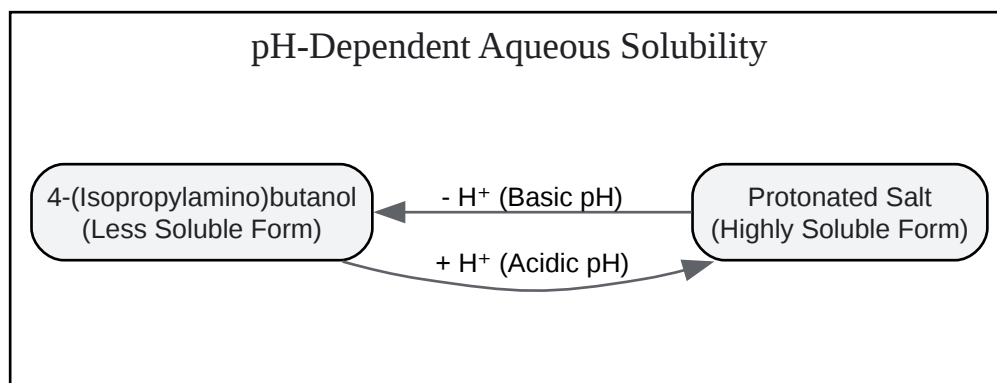
The presence of the basic amino group is particularly significant. It allows the compound to be protonated in acidic conditions, forming a salt. This transformation from a neutral molecule to an ionic species dramatically increases its aqueous solubility, a principle often exploited during extractions and purifications.

## Aqueous and Organic Solvent Solubility Profile

### Aqueous Solubility

**4-(Isopropylamino)butanol** is reported to be soluble in water.[7][6] One source provides a quantitative value of 182 g/L at 25 °C.[1] This high solubility is attributable to the ability of the polar hydroxyl and amino groups to form strong hydrogen bonds with water molecules.

The solubility in aqueous systems is highly dependent on pH. In acidic solutions, the secondary amine is protonated to form an ammonium salt, as illustrated in the diagram below. This ionic species is significantly more polar than the neutral molecule, leading to enhanced solubility in water. Conversely, in strongly basic solutions, the compound will remain in its less soluble neutral form.



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Caption: pH-dependent equilibrium of **4-(Isopropylamino)butanol** in water.

### Organic Solvent Solubility

Literature indicates that **4-(Isopropylamino)butanol** is miscible with common polar organic solvents such as ethanol, acetone, and dichloromethane.[1] This is expected due to favorable dipole-dipole interactions and hydrogen bonding between the solute and these solvents. Its

solubility is expected to decrease significantly in non-polar (hydrocarbon) solvents like hexane, where the primary solute-solvent interactions would be weak van der Waals forces, which are insufficient to overcome the strong intermolecular hydrogen bonds of the solute.

## Experimental Protocols for Solubility Determination

The following sections provide standardized, step-by-step methodologies for determining the solubility of **4-(Isopropylamino)butanol**. These protocols are designed to be self-validating and ensure the generation of reliable, reproducible data.

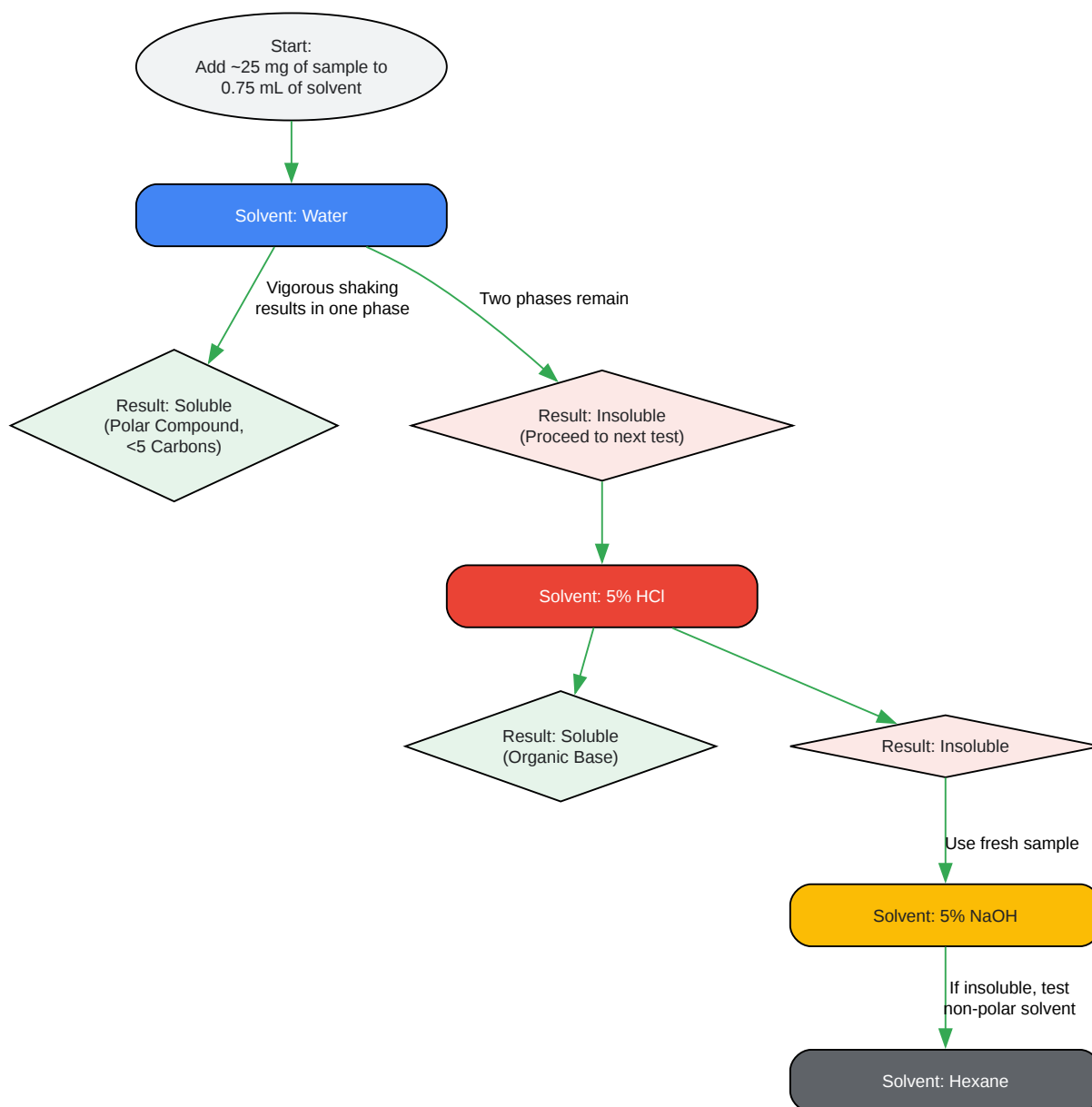
### Critical Safety Precautions

Before commencing any experimental work, it is imperative to consult the Material Safety Data Sheet (MSDS). **4-(Isopropylamino)butanol** is classified as a flammable liquid and is known to cause skin and serious eye irritation.<sup>[5][8]</sup>

- **Personal Protective Equipment (PPE):** Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
- **Ventilation:** All handling should be performed in a well-ventilated chemical fume hood.
- **Fire Safety:** Keep away from heat, sparks, open flames, and other ignition sources.<sup>[8]</sup> Ensure a Class B fire extinguisher is accessible.
- **Handling:** Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.<sup>[8]</sup>

### Protocol 1: Qualitative Solubility Classification

This protocol provides a rapid assessment of solubility in a range of solvents, confirming the compound's acid-base properties and general polarity.<sup>[9][10]</sup> The workflow is based on a standard organic qualitative analysis scheme.



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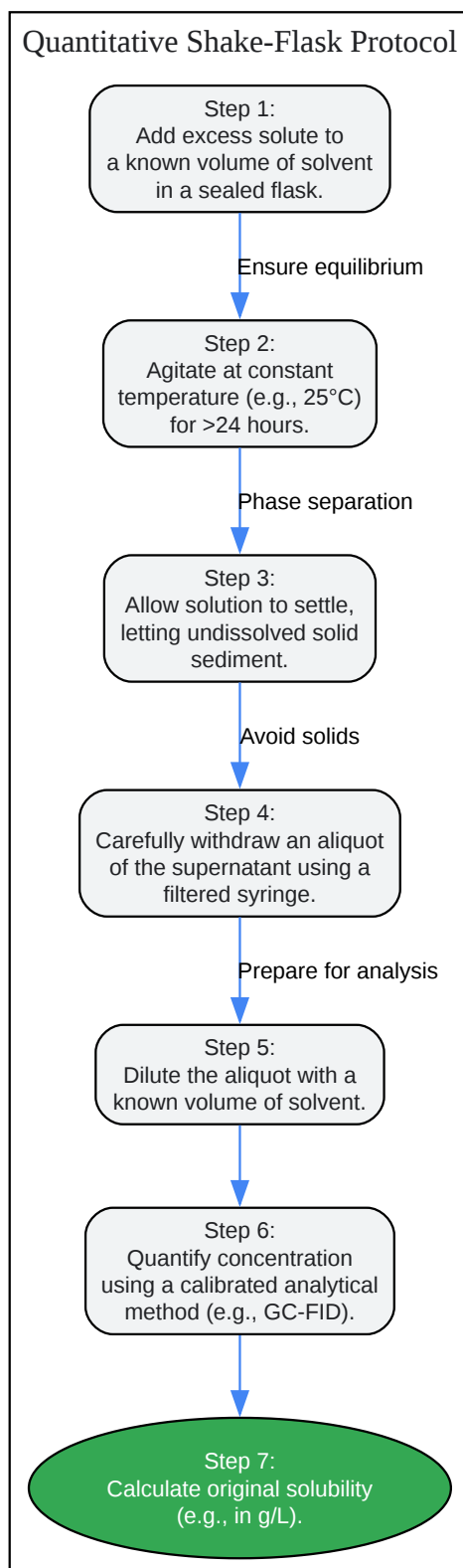
Caption: Workflow for qualitative solubility analysis.

#### Methodology:

- Preparation: Label four small test tubes, one for each solvent: deionized water, 5% HCl (aq), 5% NaOH (aq), and hexane.
- Sample Addition: Add approximately 25 mg (or 0.05 mL) of **4-(Isopropylamino)butanol** to each test tube.
- Solvent Addition: Add 0.75 mL of the corresponding solvent to each test tube in small portions.
- Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.
- Observation: Observe whether the compound dissolves completely (forms a single clear phase) or is insoluble/partially soluble (remains as a separate layer or causes turbidity).
- Interpretation:
  - Solubility in Water: Confirms the presence of polar functional groups.
  - Insolubility in Water, Solubility in 5% HCl: This is the expected result and strongly indicates the presence of a basic amino group, which forms a soluble hydrochloride salt.[\[9\]](#)
  - Insolubility in 5% NaOH: Confirms the absence of strongly acidic functional groups.
  - Insolubility in Hexane: Confirms the compound's overall polar nature.

## Protocol 2: Quantitative Solubility by Shake-Flask Method

The isothermal shake-flask method is the gold standard for reliably determining the equilibrium solubility of a compound.[\[11\]](#) This protocol describes how to determine the solubility of **4-(Isopropylamino)butanol** in water at a specific temperature (e.g., 25 °C).



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Caption: Experimental workflow for the shake-flask solubility determination.

### Methodology:

- **System Preparation:** In a sealed, temperature-controlled vessel (e.g., a jacketed glass flask), add a known volume of the desired solvent (e.g., 10 mL of deionized water).
- **Addition of Solute:** Add an excess amount of **4-(Isopropylamino)butanol** to the solvent. The key is to ensure that undissolved solute remains visible after equilibration, confirming that the solution is saturated.
- **Equilibration:** Seal the vessel and place it in an isothermal shaker bath set to the target temperature (e.g.,  $25.0 \pm 0.5$  °C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically required.<sup>[11]</sup> The system has reached equilibrium when solubility measurements of samples taken at different time points (e.g., 24h and 48h) are consistent.
- **Sample Collection:** Stop the agitation and allow the mixture to stand undisturbed at the same temperature until the excess solute has fully sedimented. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved micro-particles.
- **Quantification:** Accurately dilute the collected aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of **4-(Isopropylamino)butanol** using a validated method such as Gas Chromatography with a Flame Ionization Detector (GC-FID).
- **Calculation:** Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent at the specified temperature. Express the final result in appropriate units, such as g/L or mol/L.

## Summary of Solubility Data

The table below consolidates the available literature data and the expected results from the qualitative analysis protocol.



Solvent	Type	Expected/Reported Solubility	Rationale / Citation
Water	Polar, Protic	182 g/L @ 25 °C	High solubility due to hydrogen bonding with the -OH and -NH groups.[1]
5% HCl (aq)	Acidic, Aqueous	Highly Soluble / Miscible	The basic amino group is protonated to form a highly polar, water-soluble salt.[9]
5% NaOH (aq)	Basic, Aqueous	Soluble (Similar to Water)	The compound is stable in base; solubility is governed by its inherent polarity.
Ethanol	Polar, Protic	Miscible	"Like dissolves like"; strong hydrogen bonding and dipole-dipole interactions.[1]
Acetone	Polar, Aprotic	Miscible	"Like dissolves like"; strong dipole-dipole interactions.[1]
Dichloromethane	Moderately Polar	Miscible	Capable of dissolving moderately polar compounds.[1]
Hexane	Non-Polar	Insoluble / Sparingly Soluble	Mismatch in polarity; weak solute-solvent interactions cannot overcome solute-solute H-bonds.

## Conclusion and Practical Implications

**4-(Isopropylamino)butanol** is a polar amino alcohol with high solubility in water and polar organic solvents, and low solubility in non-polar solvents. Its aqueous solubility is enhanced under acidic conditions due to the formation of a soluble ammonium salt. This comprehensive solubility profile is critical for practical applications:

- For Process Chemistry: The high solubility in solvents like ethanol and acetone makes them suitable candidates for reaction media. The pH-dependent aqueous solubility provides a powerful tool for purification; the compound can be extracted into an acidic aqueous phase, washed to remove non-basic impurities, and then recovered by basifying the aqueous layer and extracting into an organic solvent.
- For Formulation Science: The significant aqueous solubility suggests that developing aqueous-based formulations is feasible. Understanding the solubility limit is the first step in preventing precipitation upon storage and in designing liquid dosage forms.

The experimental protocols provided in this guide offer a robust framework for generating the precise solubility data required to support drug development and other chemical research endeavors.

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